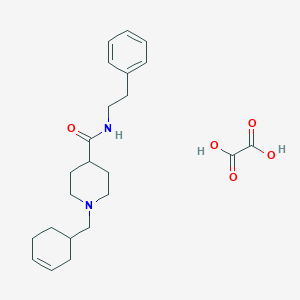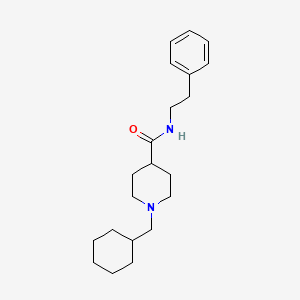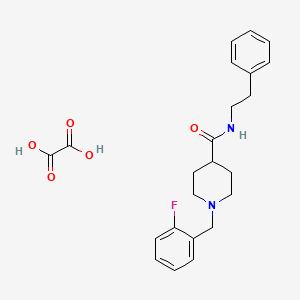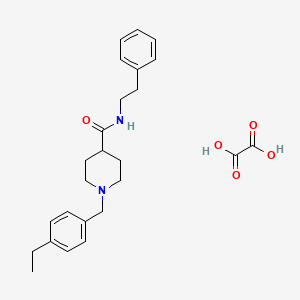
1-(3-methoxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide oxalate
Overview
Description
1-(3-methoxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide oxalate is a chemical compound that has gained significant attention in the field of scientific research due to its potential for therapeutic applications. This compound is commonly referred to as MP-10 and belongs to the family of piperidinecarboxamide derivatives. MP-10 has been found to exhibit several biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The exact mechanism of action of MP-10 is not fully understood. However, it has been proposed that MP-10 acts as a selective agonist of the mu-opioid receptor, which is involved in the regulation of pain and mood.
Biochemical and Physiological Effects:
MP-10 has been found to exhibit several biochemical and physiological effects. It has been shown to increase levels of dopamine and serotonin in the brain, which are neurotransmitters involved in the regulation of mood. Additionally, MP-10 has been found to decrease levels of norepinephrine, which is a neurotransmitter involved in the regulation of pain.
Advantages and Limitations for Lab Experiments
One of the advantages of MP-10 for lab experiments is its high potency and selectivity for the mu-opioid receptor. This allows for more precise and specific investigations into the role of this receptor in pain and mood regulation. However, one of the limitations of MP-10 is its potential for abuse and addiction, which must be carefully considered in any experimental design.
Future Directions
There are several potential future directions for research on MP-10. One area of investigation could be the development of novel derivatives of MP-10 with improved selectivity and potency for the mu-opioid receptor. Additionally, further studies could investigate the potential therapeutic applications of MP-10 for other conditions, such as anxiety and addiction. Finally, investigations into the potential side effects and safety of MP-10 must also be conducted to ensure its viability as a therapeutic agent.
Scientific Research Applications
MP-10 has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant analgesic effects, making it a promising candidate for the treatment of pain. Additionally, MP-10 has been shown to exhibit antidepressant-like effects, indicating its potential for the treatment of depression.
properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2.C2H2O4/c1-26-21-9-5-8-19(16-21)17-24-14-11-20(12-15-24)22(25)23-13-10-18-6-3-2-4-7-18;3-1(4)2(5)6/h2-9,16,20H,10-15,17H2,1H3,(H,23,25);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVBUCQTGKFFGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCC(CC2)C(=O)NCCC3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



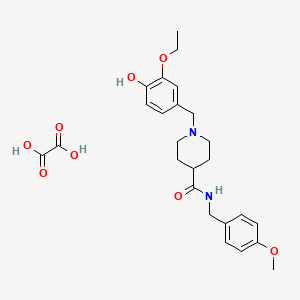
![1-[4-(benzyloxy)benzyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide oxalate](/img/structure/B3949724.png)

![1-[4-(benzyloxy)-3-methoxybenzyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B3949726.png)
![N-(3-methoxypropyl)-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxamide oxalate](/img/structure/B3949736.png)
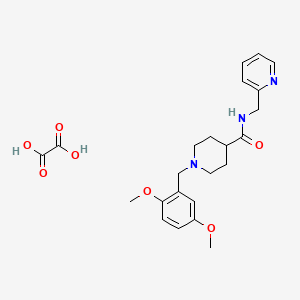
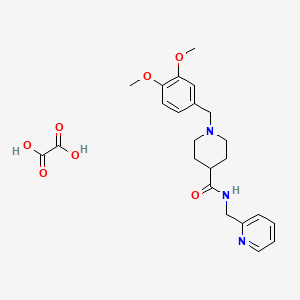
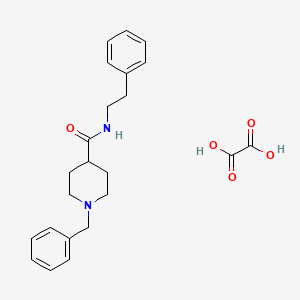
![1-[(5-methyl-2-furyl)methyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B3949763.png)
